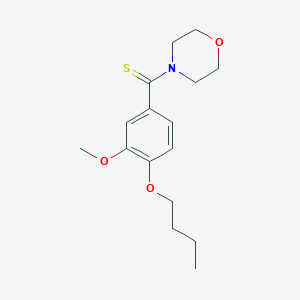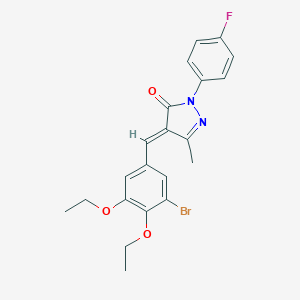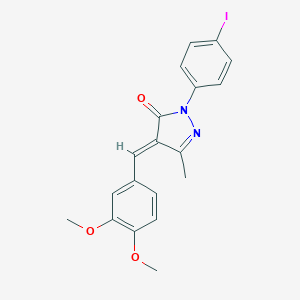![molecular formula C22H17N3O7S B327023 METHYL 4-[(4Z)-3,5-DIOXO-4-{[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]METHYLIDENE}PYRAZOLIDIN-1-YL]BENZOATE](/img/structure/B327023.png)
METHYL 4-[(4Z)-3,5-DIOXO-4-{[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]METHYLIDENE}PYRAZOLIDIN-1-YL]BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-[(4Z)-3,5-DIOXO-4-{[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]METHYLIDENE}PYRAZOLIDIN-1-YL]BENZOATE is a complex organic compound with the molecular formula C22H17N3O7S This compound is characterized by its unique structure, which includes a benzoate ester, a pyrazolidinyl group, and a furyl moiety
Preparation Methods
The synthesis of METHYL 4-[(4Z)-3,5-DIOXO-4-{[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]METHYLIDENE}PYRAZOLIDIN-1-YL]BENZOATE involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
METHYL 4-[(4Z)-3,5-DIOXO-4-{[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]METHYLIDENE}PYRAZOLIDIN-1-YL]BENZOATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
METHYL 4-[(4Z)-3,5-DIOXO-4-{[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]METHYLIDENE}PYRAZOLIDIN-1-YL]BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of METHYL 4-[(4Z)-3,5-DIOXO-4-{[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]METHYLIDENE}PYRAZOLIDIN-1-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
METHYL 4-[(4Z)-3,5-DIOXO-4-{[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]METHYLIDENE}PYRAZOLIDIN-1-YL]BENZOATE can be compared with other similar compounds, such as:
- Methyl 3-(5-(4-(aminosulfonyl)phenyl)-2-furyl)-2-cyanoacrylate
- Methyl 3-(4-acetyl-5-phenyl-2-furyl)acrylate
- Methyl 3-(5-bromo-2-furyl)-2-cyanoacrylate
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H17N3O7S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
methyl 4-[(4Z)-3,5-dioxo-4-[[5-(4-sulfamoylphenyl)furan-2-yl]methylidene]pyrazolidin-1-yl]benzoate |
InChI |
InChI=1S/C22H17N3O7S/c1-31-22(28)14-2-6-15(7-3-14)25-21(27)18(20(26)24-25)12-16-8-11-19(32-16)13-4-9-17(10-5-13)33(23,29)30/h2-12H,1H3,(H,24,26)(H2,23,29,30)/b18-12- |
InChI Key |
MJTIRGAAZAAKCI-PDGQHHTCSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)C(=O)N2 |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)/C(=O)N2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-dimethylphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B326943.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B326948.png)
![ethyl {4-[(E)-{2-[{(2Z)-2-[4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzylidene]hydrazinyl}(oxo)acetyl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetate](/img/structure/B326949.png)

![1-[(2-FLUOROPHENYL)METHYL]-3-(4-METHYLPIPERIDINE-1-CARBOTHIOYL)-1H-INDOLE](/img/structure/B326952.png)
![1-(4-chlorobenzyl)-3-[(4-methyl-1-piperidinyl)carbothioyl]-1H-indole](/img/structure/B326954.png)
![4-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOTHIOYL]MORPHOLINE](/img/structure/B326955.png)
![{4-[(4-Chlorobenzyl)oxy]phenyl}(morpholin-4-yl)methanethione](/img/structure/B326956.png)
![2-(4-ethylphenyl)-5-methyl-4-[(5-methyl-2-thienyl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326957.png)
![2-(4-fluorophenyl)-5-methyl-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1H-pyrazol-3-one](/img/structure/B326958.png)

![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B326961.png)

